molecular formula C13H7F4NO3 B6393748 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261967-89-8

5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6393748
CAS RN: 1261967-89-8
M. Wt: 301.19 g/mol
InChI Key: ICOGNAPATCMGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid (5-FTHNA) is a chemical compound that has recently been studied for its potential applications in scientific research. It is a derivative of nicotinic acid and is composed of an aromatic ring with two fluorine atoms and one trifluoromethyl group. 5-FTHNA has been used in a variety of laboratory experiments and has been found to have several biochemical and physiological effects.

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in studies of drug metabolism and pharmacokinetics, as well as in studies of enzyme inhibition and receptor binding. It has also been used in studies of enzyme-substrate interactions and protein-protein interactions. In addition, 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has been used in studies of protein folding and cell signaling pathways.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. It is believed that the compound binds to certain proteins, enzymes, and receptors, resulting in a change in the activity of these proteins, enzymes, and receptors. This change in activity can then lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been found to bind to certain receptors, such as the nicotinic acetylcholine receptor. In addition, 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has been found to affect the activity of certain proteins, such as the transcription factor NF-κB.

Advantages and Limitations for Lab Experiments

5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It has also been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of certain proteins, enzymes, and receptors. However, 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% also has some limitations. It is relatively expensive and can be toxic in certain concentrations.

Future Directions

The potential applications of 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% are still being explored. Possible future directions include the development of new synthesis methods, the study of its effects on other proteins, enzymes, and receptors, and the development of new therapeutic agents based on its mechanism of action. In addition, 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% could be used in studies of drug metabolism and pharmacokinetics, as well as in studies of enzyme inhibition and receptor binding.

Synthesis Methods

The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% has been studied extensively and several methods have been developed. One of the most common methods involves the reaction of 2-fluoro-3-trifluoromethylphenol with sodium hydroxide and acetic anhydride. This reaction is carried out in an aqueous solution, which results in the formation of 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid, 95% and sodium acetate. Other methods have also been developed, but this method is the most commonly used.

properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-10-7(2-1-3-9(10)13(15,16)17)8-4-6(12(20)21)5-18-11(8)19/h1-5H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOGNAPATCMGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688262
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261967-89-8
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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